molecular formula C13H17N3O B3022335 1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 438621-93-3

1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B3022335
CAS No.: 438621-93-3
M. Wt: 231.29 g/mol
InChI Key: HELAPIIBUJVKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Quinazolinone-Based Pharmacophores

Quinazolinones emerged as a pharmacophoric cornerstone following the 1950s isolation of febrifugine, a 4-quinazolinone alkaloid from Dichroa febrifuga, which demonstrated potent antimalarial activity. This discovery catalyzed systematic exploration of quinazolinone derivatives, leading to methaqualone—a sedative-hypnotic drug introduced in 1951—and later anticonvulsant agents like compound 32 , featuring chlorine at position 7 and a 2-aminophenyl group at position 3. Structural modifications at positions 2 and 3 proved critical; for instance, alkyl chains at position 2 and aryl groups at position 3 enhanced cytotoxicity in anticancer derivatives. By 2017, over 40,000 biologically active quinazolinone-containing compounds had been documented, reflecting their adaptability to diverse therapeutic targets.

Table 1: Milestones in Quinazolinone Drug Development

Year Discovery/Advancement Significance
1888 Isolation of vasicine (peganine) First quinazoline alkaloid identified
1951 Structural elucidation of febrifugine Validated 4-quinazolinone as antimalarial scaffold
1951 Synthesis of methaqualone First FDA-approved quinazolinone sedative
2016 Anticonvulsant compound 32 Demonstrated role of position 7 substitutions in seizure suppression
2022 Spiro-quinazolinones 4a–o Introduced fused spiro architectures for enhanced bioactivity

The transition from planar quinazolinones to spirocyclic variants began in the 2010s, driven by demands for improved target selectivity. For example, quinoline-fused spiro-quinazolinones (4a–o ) synthesized via p-toluene sulfonic acid-mediated cyclization exhibited fluorescence and π–π* electronic transitions, enabling their use as molecular probes.

Significance of Spiro Architecture in Bioactive Compound Design

Spiro architectures, characterized by a single atom bridging two cyclic systems, impose conformational constraints that minimize off-target interactions while enhancing metabolic stability. In 1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, the spiro junction at position 4 of the piperidine ring and position 2' of the quinazolinone creates a rigid, non-planar structure. This geometry improves binding to enzymes with deep active sites, such as dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), as demonstrated by spiro-piperidine derivatives 8a and 9a , which showed sub-micromolar antileishmanial activity.

Table 2: Comparative Bioactivity of Spiroquinazolinones vs. Linear Analogues

Compound Structure Target Activity (IC₅₀) Selectivity Index
8a Spiro-piperidine-quinazolinone 0.89 µM (Leishmania major) >100 vs. VERO cells
9a Spiro-piperidine-thiadiazole 0.50 µM (L. major) >120 vs. VERO cells
Miltefosine Linear alkylphosphocholine 8.08 µM (L. major) 10 vs. VERO cells

The piperidine moiety contributes additional hydrogen-bonding capacity and basicity, facilitating membrane penetration. For instance, ionic liquid-mediated synthesis of spiro-piperidine derivatives enabled eco-friendly production of compounds with dual activity against promastigote and amastigote Leishmania forms. Molecular dynamics simulations confirmed stable binding of 8a to Lm-PTR1, driven by hydrophobic interactions with Phe113 and hydrogen bonds with Tyr194.

Properties

IUPAC Name

1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-11-5-3-2-4-10(11)12(17)15-13(16)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELAPIIBUJVKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)NC13CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-Methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, synthesis, and significant findings regarding its biological activity, particularly focusing on its cytotoxicity against various cancer cell lines.

Molecular Characteristics

  • Molecular Formula : C13H17N3O
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 438621-93-3
  • IUPAC Name : 1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one

Synthesis Methods

The compound can be synthesized through various methods involving the cyclization of piperidine derivatives with quinazoline precursors. The synthesis often employs techniques such as:

  • One-step synthesis : Utilizing specific reagents to facilitate direct formation of the spiro structure.
  • Multi-step synthesis : Involving intermediate compounds that are further processed to yield the final product.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The following data summarizes key findings:

Cell LineIC50 (μg/mL)Selectivity Index
K562 (Human Erythroleukemia)10 ± 25
HeLa (Cervical Carcinoma)12 ± 34
Jurkat (Acute T Cell Leukemia)8 ± 16
MCF-7 (Breast Cancer)>20N/A
CT26 (Mouse Colon Carcinoma)9 ± 25

Note : The IC50 values represent the concentration required to inhibit cell proliferation by 50%. A lower IC50 indicates higher potency.

The compound exhibits its cytotoxic effects primarily through:

  • Induction of Apoptosis : Flow cytometry analyses indicate that treatment with this compound leads to increased populations of cells in the SubG1 phase, suggesting apoptosis is a significant mode of action.
  • Cell Cycle Arrest : The compound has been shown to halt the cell cycle at G0/G1 and SubG1 phases, thereby preventing further proliferation of cancer cells.

Case Studies

In a recent study published in MDPI, researchers evaluated the antiproliferative activity of various spiro-fused compounds, including derivatives of quinazoline. The study highlighted that compounds similar to this compound displayed significant activity against multiple cancer cell lines with minimal toxicity towards normal peripheral blood mononuclear cells (PBMCs). This selectivity is crucial for therapeutic applications where minimizing harm to healthy tissues is paramount .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons
Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Metabolic Stability
1'-Methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2.1 <0.1 (PBS) 185–187 Moderate
[18F]FBAT 1.8 0.5 (Ethanol) N/A High (18F label)
7'-Fluoro-1'-methyl derivative (QV-2650) 2.3 <0.1 (DMSO) N/A Enhanced
1’-Benzoyl-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one 3.5 <0.05 (Water) 262–263 Low
  • Lipophilicity : The 1'-methyl group balances lipophilicity (LogP ~2.1), whereas benzoyl derivatives (LogP ~3.5) may suffer from poor aqueous solubility .
  • Metabolic Stability : Fluorinated analogs (e.g., QV-2650) show improved stability due to resistance to oxidative metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 2
1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.